molecular formula C16H20N2O3 B2716881 N-环己基-3-(2-氧代苯并[d]噁唑-3(2H)-基)丙酰胺 CAS No. 313704-85-7

N-环己基-3-(2-氧代苯并[d]噁唑-3(2H)-基)丙酰胺

货号 B2716881
CAS 编号: 313704-85-7
分子量: 288.347
InChI 键: GATHOMFMMGOQIC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” is a complex organic compound. It likely contains an oxazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom . Oxazoles are significant in the fields of organic synthesis and drug development .


Synthesis Analysis

The synthesis of oxazol-2(3H)-one derivatives, which are related to the compound , typically requires high temperatures, metal catalysts, complex substrates, or multi-step reactions . There are several methods for synthesizing oxazoles, including the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones and the Fischer oxazole synthesis from cyanohydrins and aldehydes .


Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” likely includes an oxazole ring, which is a five-membered ring with two non-adjacent heteroatoms (one oxygen atom and one nitrogen atom) that is aromatic . The compound also likely contains a cyclohexyl group and a propanamide group.


Chemical Reactions Analysis

Oxazoles, which are part of the compound’s structure, undergo various reactions. They can undergo electrophilic aromatic substitution at C5, nucleophilic aromatic substitution with leaving groups at C2, and Diels–Alder reactions with electrophilic alkenes .

科学研究应用

合成应用

使用恶二唑烷的亲电氨化
N-环己基-3-(2-氧代苯并[d]恶唑-3(2H)-基)丙酰胺相关的化合物,如环己烷螺-3'-恶二唑烷,已被用于亲电氨化。这些反应促进了偶氮、肼、重氮烷、N-氨基肽、氮丙啶和其他含氮衍生物的合成。这展示了该化合物在合成广泛的含氮有机化合物中的潜在用途,在药物和农用化学品中至关重要 Siegfried Andreae, Ernst Schmitz, 1991.

Ugi 四组分缩合产物
在 Ugi 四组分缩合产物的缩合后改性中,“通用异氰化物”的概念引入了将环己烯酰胺等产物转化为各种衍生物的可能性,包括羧酸、酯和硫酯。这一过程展示了 N-环己基-3-(2-氧代苯并[d]恶唑-3(2H)-基)丙酰胺相关化合物在合成多样化学库中的多功能性,与药物发现和开发有关 T. Keating, R. W. Armstrong, 1996.

药学应用

COX-2 抑制剂
对 4-(4-环烷基/芳基-恶唑-5-基)苯磺酰胺衍生物的研究(与 N-环己基-3-(2-氧代苯并[d]恶唑-3(2H)-基)丙酰胺具有相似的结构基序)发现了强效、高选择性的 COX-2 抑制剂。这些发现强调了该化合物在设计新的抗炎药中的潜在应用,突出了其在类风湿性关节炎和骨关节炎等疾病的治疗干预中的相关性 Hiromasa Hashimoto 等,2002.

非甾体类抗炎药
一系列苯并[d]恶唑衍生物(与目标化合物密切相关)已被合成并对其抗炎潜力进行了评估。这项研究表明 N-环己基-3-(2-氧代苯并[d]恶唑-3(2H)-基)丙酰胺衍生物作为非甾体类抗炎药 (NSAIDs) 的潜力,提供了对具有最小副作用的新型治疗剂的见解 A. Shakya 等,2015.

材料科学应用

有机光反应
与 N-环己基-3-(2-氧代苯并[d]恶唑-3(2H)-基)丙酰胺在结构上相似的 N,N-二甲基丙酰胺等化合物的感光特性可能暗示在材料科学中的应用。这些反应产生各种产物,例如恶唑烷酮,表明在开发光响应材料或涂层中的潜在用途 K. Shima 等,1984.

属性

IUPAC Name

N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15(17-12-6-2-1-3-7-12)10-11-18-13-8-4-5-9-14(13)21-16(18)20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATHOMFMMGOQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。